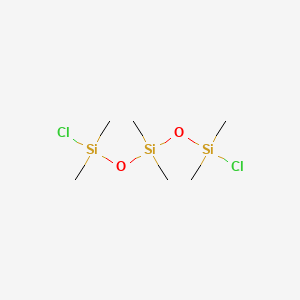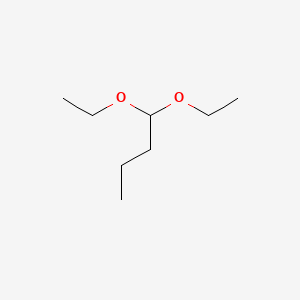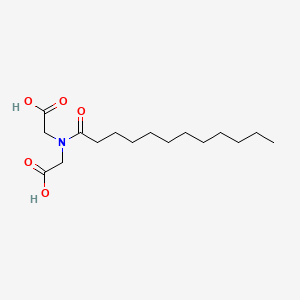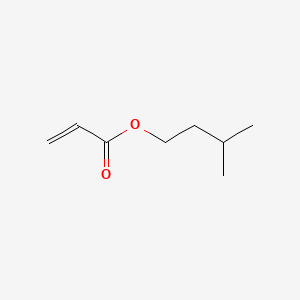
2,2-Di(2-tetrahidrofuryl)propano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,2-Di(2-tetrahydrofuryl)propane has found significant application as a rubber additive in the production of high vinyl content rubber for high-performance tires . It functions as an anionic polymerization catalyst modifier, allowing for the preparation of rubber with high vinyl content . The compound’s meso form is particularly effective in increasing the vinyl content of rubber compared to its racemic form .
Métodos De Preparación
2,2-Di(2-tetrahydrofuryl)propane is synthesized via the hydrogenation of 2,2-di-2-furylpropane . The process involves vacuum distillation of 2,2-di-2-furylpropane, followed by hydrogenation in alcohol solvents using palladium on carbon or rhodium on carbon catalysts . The reaction typically occurs over a few hours at moderate temperatures and hydrogen pressures ranging from 100 to 800 psig .
Análisis De Reacciones Químicas
2,2-Di(2-tetrahydrofuryl)propane primarily undergoes hydrogenation reactions. The hydrogenation of 2,2-di-2-furylpropane to form 2,2-Di(2-tetrahydrofuryl)propane is nearly quantitative when conducted in alcohol solvents with palladium or rhodium catalysts . The compound’s structure suggests it may exist as various stereoisomers depending on the orientation of the hydrogen atoms adjacent to the isopropylidene bridging unit .
Mecanismo De Acción
Comparación Con Compuestos Similares
2,2-Di(2-tetrahydrofuryl)propane can be compared to other similar compounds such as 2,2-di-2-furylpropane, which is its precursor . While 2,2-di-2-furylpropane is a condensation product of furan and acetone, 2,2-Di(2-tetrahydrofuryl)propane is obtained through its hydrogenation . The unique aspect of 2,2-Di(2-tetrahydrofuryl)propane lies in its effectiveness as a rubber additive, particularly in its meso form, which significantly enhances the vinyl content of rubber .
Propiedades
Número CAS |
89686-69-1 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane |
InChI |
InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
FZLHAQMQWDDWFI-UWVGGRQHSA-N |
SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
SMILES isomérico |
CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2 |
SMILES canónico |
CC(C)(C1CCCO1)C2CCCO2 |
Key on ui other cas no. |
89686-69-1 |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Di(2-tetrahydrofuryl)propane influence the vinyl content of polydienes during polymerization?
A: 2,2-Di(2-tetrahydrofuryl)propane acts as a vinyl content modifier during the polymerization of conjugated dienes like 1,3-butadiene []. While the exact mechanism isn't fully detailed in the provided abstract, the research demonstrates that the presence of this compound, particularly its meso-isomer, during polymerization can be used to fine-tune the vinyl content of the resulting polydiene polymer within a range of 10% to less than 100% []. This control over vinyl content is significant because it directly impacts the physical and mechanical properties of the final polymer, making it suitable for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















